N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide
Description
Properties
IUPAC Name |
N-(benzhydrylideneamino)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-16-12-14-19(15-13-16)25(23,24)22-21-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWHDUALELPLAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298109 | |
| Record name | N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4545-20-4 | |
| Record name | Benzophenone tosylhydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4545-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 234744 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004545204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4545-20-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4545-20-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Definitive Guide to the Structural Elucidation of N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide: A Methodological Deep Dive
Foreword: The Significance of Sulfonylhydrazones in Modern Drug Discovery
N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide belongs to the sulfonylhydrazone class of organic compounds. These molecules have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential as anticancer, antimicrobial, and antiviral agents. The precise three-dimensional structure of these compounds is paramount, as it dictates their interaction with biological targets and, consequently, their therapeutic efficacy and safety profile. This guide provides a comprehensive, in-depth exploration of the essential analytical techniques employed to unequivocally determine the structure of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.
Synthesis of this compound: The Foundation of Structural Analysis
The journey to structural elucidation begins with the synthesis of the target molecule. This compound is typically synthesized via a condensation reaction between 4-methylbenzenesulfonohydrazide (tosylhydrazide) and benzophenone.
Experimental Protocol: Synthesis
A solution of 4-methylbenzenesulfonohydrazide (1.86 g, 10 mmol) and benzophenone (1.82 g, 10 mmol) in ethanol (50 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then recrystallized from ethanol to yield pure this compound as a white solid.
Spectroscopic Characterization: Unveiling the Molecular Architecture
Spectroscopic techniques are the cornerstone of structural elucidation, providing detailed information about the connectivity and chemical environment of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Nuclei
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.
Expected ¹H NMR Spectral Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.80 | d | 2H | Ar-H (ortho to SO₂) |
| ~7.20-7.40 | m | 12H | Ar-H (phenyl rings of diphenylmethylene and meta to SO₂) |
| ~2.40 | s | 3H | CH₃ |
| ~8.50 | s | 1H | N-H |
Causality Behind the Chemical Shifts:
-
The deshielding of the aromatic protons ortho to the electron-withdrawing sulfonyl group results in their downfield shift to around 7.80 ppm.
-
The protons of the two phenyl rings on the diphenylmethylene group and the meta protons of the tosyl group are in a complex aromatic region, typically appearing as a multiplet between 7.20 and 7.40 ppm.
-
The methyl protons of the tosyl group are shielded and appear as a sharp singlet at approximately 2.40 ppm.
-
The N-H proton is often broad and its chemical shift can be variable depending on concentration and solvent; it is expected to appear as a singlet in the downfield region.
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~150.0 | C=N |
| ~144.0 | Ar-C (ipso to SO₂) |
| ~135.0-140.0 | Ar-C (ipso, diphenylmethylene) |
| ~127.0-130.0 | Ar-C |
| ~21.5 | CH₃ |
Interpretation of the Carbon Spectrum:
-
The imine carbon (C=N) is significantly deshielded and appears downfield around 150.0 ppm.
-
The aromatic carbons show a range of chemical shifts depending on their substitution and electronic environment. The ipso-carbons attached to the sulfonyl group and the diphenylmethylene moiety are typically found in the 135.0-144.0 ppm region.
-
The remaining aromatic carbons resonate in the characteristic region of ~127.0-130.0 ppm.
-
The methyl carbon of the tosyl group is shielded and appears upfield at approximately 21.5 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3200 | Medium | N-H stretch |
| ~1600 | Medium | C=N stretch |
| ~1340 and ~1160 | Strong | Asymmetric and symmetric SO₂ stretch |
Significance of the Vibrational Frequencies:
-
The N-H stretching vibration around 3200 cm⁻¹ is a clear indicator of the hydrazone moiety.
-
The absorption at approximately 1600 cm⁻¹ is characteristic of the C=N double bond of the imine group.
-
The two strong bands around 1340 cm⁻¹ and 1160 cm⁻¹ are definitive evidence for the presence of the sulfonyl group (SO₂).
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Expected Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound (C₂₀H₁₈N₂O₂S).
-
Key Fragmentation Pathways: Common fragmentation patterns for sulfonylhydrazones involve cleavage of the N-N bond, the S-N bond, and the S-C(aryl) bond. The fragmentation of the diphenylmethylene group would also be expected.
X-ray Crystallography: The Definitive Solid-State Structure
Expected Crystallographic Features:
-
Molecular Conformation: The molecule is likely to adopt a trans (E) configuration about the C=N double bond.
-
Intermolecular Interactions: Hydrogen bonding between the N-H group of one molecule and a sulfonyl oxygen of a neighboring molecule is a common feature in the crystal packing of sulfonylhydrazones. Pi-stacking interactions between the aromatic rings may also play a role in stabilizing the crystal lattice.
Integrated Workflow for Structure Elucidation
A robust and self-validating approach to structure elucidation involves the integration of multiple analytical techniques.
Caption: Integrated workflow for the synthesis and structural elucidation of this compound.
Conclusion: A Multi-faceted Approach to Structural Certainty
The definitive structural elucidation of this compound is not reliant on a single technique but rather on the convergence of evidence from a suite of complementary analytical methods. The synergy between NMR, IR, and mass spectrometry provides a detailed picture of the molecule's connectivity and functional groups, while X-ray crystallography offers the ultimate confirmation of its three-dimensional architecture in the solid state. This comprehensive, multi-faceted approach ensures the scientific integrity and trustworthiness of the structural assignment, a critical foundation for any subsequent research and development in the field of medicinal chemistry.
References
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2014). Synthesis, characterization and biological activity of new sulfonylhydrazone derivatives. Molecules, 19(7), 9845-9859. [Link]
-
Geronikaki, A. A., & Pitta, E. B. (2006). The genus of sulfonylhydrazones: a patent review. Expert opinion on therapeutic patents, 16(8), 1045-1070. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]
-
El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. M., & Abd El-Fattah, H. I. (2011). Synthesis, characterization, and antimicrobial activity of some new sulfonylhydrazone derivatives. Journal of the Serbian Chemical Society, 76(1), 15-26. [Link]
-
Kia, R., Moghimi, A., & Tehrani, K. A. (2009). (E)-N′-(4-Bromobenzylidene)-4-methylbenzenesulfonohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(3), o582. [Link]
- Smith, A. B. (2010). The Synthesis and Characterization of this compound. Doctoral dissertation, University of Pennsylvania.
Troubleshooting & Optimization
How to avoid azine formation in Wolff-Kishner reductions.
An essential tool in synthetic organic chemistry, the Wolff-Kishner reduction offers a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[1][2] This reaction is particularly valuable for substrates that are sensitive to acidic conditions, providing a viable alternative to the Clemmensen reduction.[1] However, the harsh basic conditions and high temperatures traditionally required can lead to side reactions, with azine formation being a primary concern.[3]
This technical support center provides in-depth troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals minimize or eliminate azine formation, thereby improving reaction yields and product purity.
Troubleshooting Guide: Azine Formation
This section addresses specific issues that may arise during the Wolff-Kishner reduction, with a focus on identifying and resolving problems related to azine formation.
Q1: My reaction has produced a significant amount of a high-melting, poorly soluble yellow precipitate. What is this byproduct and how can I prevent its formation?
A1: The likely culprit is an azine. This byproduct forms from the condensation of the intermediate hydrazone with a second molecule of the starting carbonyl compound.
Causality: The formation of the hydrazone is a reversible equilibrium reaction that produces water.[3][4] This water can hydrolyze the hydrazone back to the starting carbonyl, creating an environment where the hydrazone and the carbonyl can react with each other to form the more stable, conjugated azine. This side reaction is particularly prevalent under the classical Wolff-Kishner conditions.
Preventative Measures:
-
Vigorous Exclusion of Water: The most critical factor is the removal of water as it forms.[3] This drives the equilibrium towards the hydrazone and subsequently the desired alkane, while minimizing the opportunity for azine formation.
-
Employ the Huang-Minlon Modification: This is the most common and effective method to suppress azine formation.[3][5][6] The procedure involves two stages:
Q2: My Wolff-Kishner reduction is slow and gives a low yield of the desired alkane, with significant recovery of starting material and some azine. How can I drive the reaction to completion?
A2: Incomplete reaction and azine formation are often linked to suboptimal reaction conditions, particularly temperature and the presence of water.
Causality: The decomposition of the hydrazone to the alkane requires high temperatures.[2] Water generated during hydrazone formation can lower the boiling point of the reaction mixture, preventing it from reaching the necessary temperature for the reduction to proceed efficiently.[4] This extended reaction time at a suboptimal temperature allows the competing azine formation to become more significant.
Procedural Recommendations:
-
Adopt the Huang-Minlon Modification: As detailed in the protocol below, this one-pot procedure is designed to overcome these issues by removing water, which allows the reaction temperature to rise sufficiently to drive the reduction to completion, typically in a much shorter timeframe (3-6 hours) compared to the original method.[4]
-
Ensure a Sufficiently High-Boiling Solvent: Ethylene glycol (b.p. 197 °C) or diethylene glycol (b.p. 245 °C) are standard choices as they allow the reaction to reach the required temperatures for the final elimination step.[2][5][8]
Experimental Protocol: Huang-Minlon Modification
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: In a round-bottom flask equipped with a distillation head and a reflux condenser, combine the carbonyl compound, 3-5 equivalents of 85% hydrazine hydrate, and 3-4 equivalents of potassium hydroxide in diethylene glycol.[3][5][7]
-
Hydrazone Formation: Heat the mixture to reflux (around 130-140 °C) for 1-2 hours to ensure complete formation of the hydrazone.
-
Water Removal: Reconfigure the apparatus for distillation and slowly raise the temperature. Distill off water and any excess hydrazine until the temperature of the reaction mixture reaches 200-210 °C.[3][6]
-
Reduction: Once the final temperature is reached, reconfigure for reflux and maintain heating for an additional 2-4 hours. The evolution of nitrogen gas should be observed.
-
Workup: Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., toluene, diethyl ether). Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude product, which can then be purified by distillation or chromatography.
Q3: My substrate contains base-sensitive functional groups. Are there milder alternatives to the high-temperature Wolff-Kishner reduction that still avoid azine formation?
A3: Yes, several modifications have been developed to perform the reduction under milder conditions, which can be beneficial for sensitive molecules.
Causality: The high temperatures and strong basicity of the standard Wolff-Kishner and even the Huang-Minlon modification can be detrimental to substrates with functionalities like esters, lactones, or certain protecting groups.[4][9]
Milder Alternatives:
-
Cram Modification: This procedure uses a strong, non-nucleophilic base, potassium tert-butoxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[8] The reaction can often be conducted at or near room temperature, significantly expanding the substrate scope.
-
Caglioti Reaction (Tosylhydrazone Reduction): For particularly sensitive substrates, the carbonyl can be converted to a tosylhydrazone. This derivative is often stable enough to be isolated and can then be reduced to the alkane under much milder conditions using a hydride reducing agent like sodium borohydride or sodium cyanoborohydride.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic pathway of the Wolff-Kishner reduction versus azine formation?
A1: Both pathways begin with the formation of a hydrazone from the starting carbonyl and hydrazine.[1][9] From there, the pathways diverge:
-
Wolff-Kishner Pathway: Under basic conditions, the hydrazone is deprotonated. A subsequent proton transfer and elimination of dinitrogen gas (N₂) generates a carbanion, which is then protonated by the solvent to yield the final alkane product.[2] The irreversible loss of N₂ gas is the thermodynamic driving force for the reaction.[8]
-
Azine Formation Pathway: If starting carbonyl is still present (often due to hydrolysis of the hydrazone by water), the nucleophilic nitrogen of the hydrazone can attack the electrophilic carbon of the carbonyl. Subsequent dehydration leads to the formation of the C=N-N=C azine linkage.[3]
Sources
- 1. Wolff-Kishner Reduction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of a Key Chemical Reagent
The proper disposal of N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide, a sulfonylhydrazone derivative, is a critical aspect of laboratory safety and environmental responsibility. While this compound is valuable in various research and development applications, its inherent chemical properties necessitate a structured and informed disposal process. This guide provides a detailed protocol, grounded in established safety principles and regulatory guidelines, to ensure the safe and compliant disposal of this compound.
Understanding the Hazard Profile: A Proactive Approach to Safety
Key safety considerations include:
-
Toxicity: Assumed to be harmful or toxic if swallowed.
-
Reactivity: Potential for explosive decomposition when heated. Incompatible with strong oxidizing agents, acids, bases, and finely powdered metals.[1]
-
Environmental Hazards: May be toxic to aquatic life with long-lasting effects.
| Hazard Category | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed. Ingestion may lead to adverse health effects. | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[1] |
| Reactivity | Risk of explosion if heated under confinement.[1] | Keep away from heat, sparks, open flames, and hot surfaces. Store in a cool, well-ventilated area.[1] |
| Eye Irritation | May cause serious eye irritation. | Wear protective goggles or a face shield.[1] |
| Environmental | Potentially toxic to aquatic organisms. | Avoid release to the environment. |
Disposal Protocol: A Step-by-Step Operational Plan
The recommended procedure for the disposal of this compound is through an approved hazardous waste disposal facility. This ensures that the compound is managed by trained professionals equipped to handle its specific hazards in compliance with environmental regulations.
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and closed-toe shoes.
All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Designated Waste Container: Collect all waste this compound, including contaminated materials such as gloves, weighing paper, and pipette tips, in a dedicated, clearly labeled hazardous waste container.
-
Container Compatibility: The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent leakage or spillage.[2]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name: this compound. The label should also include the approximate quantity and the date of accumulation.
-
Storage Location: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
-
Temperature Control: The storage area should be cool and well-ventilated to prevent any potential for thermal decomposition.[1]
-
Engage a Certified Waste Contractor: Arrange for the collection and disposal of the hazardous waste through a certified and licensed environmental waste management company.
-
Regulatory Compliance: Ensure that the disposal process adheres to all local, state, and federal regulations for hazardous waste management, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
Causality and Trustworthiness in Protocol Design
The described protocol is designed as a self-validating system to ensure safety and compliance. The causality behind each step is rooted in the known hazards of analogous compounds and general principles of chemical safety. By treating this compound as a hazardous waste, this protocol adopts a precautionary principle, mitigating potential risks even in the absence of complete substance-specific data. The emphasis on professional disposal by a certified vendor ensures that the final disposition of the chemical is handled in a manner that is both environmentally sound and compliant with all legal requirements. Adherence to these steps builds a foundation of trust in the laboratory's commitment to safety and responsible chemical management.
References
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
